

# Application Notes and Protocols: Nickel-Yttrium Alloys in High-Temperature Coatings

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## Compound of Interest

Compound Name: Nickel;yttrium

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These application notes provide a comprehensive overview of the use of nickel-yttrium (Ni-Y) alloys, particularly in the form of NiCrAlY coatings, for high-temperature applications. The addition of yttrium as a reactive element significantly enhances the performance and longevity of protective coatings on superalloys used in demanding environments such as gas turbines and aerospace components. This document outlines the key performance data, detailed experimental protocols for coating application and testing, and the fundamental mechanisms behind the beneficial effects of yttrium.

## Introduction to the Reactive Element Effect of Yttrium

The enhanced high-temperature oxidation resistance of Ni-based coatings containing yttrium is attributed to the "reactive element effect" (REE). Yttrium, being a highly reactive element, imparts significant improvements to the protective oxide scale that forms on the coating surface at elevated temperatures. The primary benefits of the REE include:

- Promotion of Protective Oxide Scale Formation: Yttrium promotes the selective oxidation of aluminum within the coating to form a continuous and dense  $\alpha$ -Al<sub>2</sub>O<sub>3</sub> (alumina) layer. This alumina scale acts as a highly effective barrier against further oxygen ingress and degradation of the underlying substrate.

- Improved Oxide Scale Adhesion: One of the most critical contributions of yttrium is the significant enhancement of the adhesion between the protective oxide scale and the coating. This prevents the spallation (flaking off) of the oxide layer during thermal cycling, which is a major failure mechanism for high-temperature coatings.[1][2][3][4][5]
- Reduced Oxide Growth Rate: The addition of yttrium has been shown to decrease the growth rate of the protective oxide scale, further extending the service life of the coating.[1][5]

## Quantitative Performance Data

The following tables summarize key quantitative data from various studies on the performance of NiCrAlY coatings. This data highlights the influence of yttrium content, coating method, and testing conditions on the oxidation resistance and mechanical properties of the coatings.

Table 1: Effect of Yttrium Content on Oxidation Behavior of NiCrAlY Coatings

Yttrium Content (wt.%)	Coating Method	Test Temperature (°C)	Test Duration (hours)	Mass Change (mg/cm²)	Oxide Scale Thickness (µm)	Reference
0	HVOF	1000	100	Breakaway Oxidation	-	[6]
1.0	HVOF	1000	100	+2.394	~1.18	[6]
0.1	-	1100	>1000 (cycles)	-	-	[7]
0.5	-	1100	<500 (cycles)	-	-	[7]
0 (Substrate)	EDS	1000	100	Higher than coating	-	[8]
0.5 (Coating)	EDS	1000	100	Lower than substrate	-	[8]

Table 2: Mechanical and Physical Properties of NiCrAlY Coatings

Coating Method	Heat Treatment	Microhardness (HV)	Porosity (%)	Adhesive Strength (MPa)	Reference
APS	As-sprayed	-	>5	~40	[9]
APS	1100°C, 1h	371.1	3.06	>70	[9]
HVOF	As-sprayed	~550	<1	-	[10]
VPS	As-sprayed	~450	<1	-	[10]

## Experimental Protocols

This section provides detailed methodologies for the application and testing of Ni-Y alloy coatings.

### Coating Deposition Protocols

#### 3.1.1. Atmospheric Plasma Spraying (APS)

Atmospheric Plasma Spraying is a widely used technique for depositing NiCrAlY coatings.

- Substrate Preparation:
  - Grit blast the substrate surface with alumina ( $Al_2O_3$ ) particles (e.g., 100  $\mu m$  grit size) to create a rough surface for enhanced mechanical bonding.
  - Clean the blasted surface with a suitable solvent (e.g., acetone or ethanol) in an ultrasonic bath to remove any contaminants.
- Spraying Parameters:
  - Plasma Gas: Argon (primary), Hydrogen (secondary)
  - Powder Feed Rate: 30-40 g/min

- Spray Distance: 100-150 mm
- Plasma Current: 500-600 A
- Plasma Voltage: 60-70 V
- Carrier Gas Flow Rate (Argon): 3-5 L/min
- Post-Deposition Heat Treatment:
  - Place the coated samples in a vacuum furnace.
  - Heat to 1050-1100°C and hold for 2-4 hours to densify the coating and improve adhesion to the substrate.
  - Cool the samples in the furnace.

### 3.1.2. Arc Ion Plating (AIP)

Arc Ion Plating is a physical vapor deposition (PVD) technique that produces dense and well-adhered coatings.

- Substrate Preparation:
  - Polish the substrate surface to a mirror finish.
  - Clean the substrates ultrasonically in acetone and then ethanol.
- Deposition Parameters:
  - Target: NiCrAlY alloy target.
  - Bias Voltage: -50 V to -150 V.[\[11\]](#)
  - Arc Current: 80-120 A.
  - Working Pressure (Argon): 0.5-1.5 Pa.
  - Substrate Temperature: 400-500°C.

- Post-Deposition Annealing:
  - Anneal the coated samples in a vacuum furnace at approximately 1050°C for 2-4 hours to promote interdiffusion and phase transformation.[12][13]

## High-Temperature Oxidation Testing

### 3.2.1. Isothermal Oxidation Test

This test evaluates the oxidation resistance of the coating at a constant high temperature.

- Sample Preparation: Cut the coated samples into coupons of approximately 10mm x 10mm x 2mm. Measure the dimensions and weigh each sample using a microbalance.
- Furnace Setup: Place the samples in an alumina crucible and insert them into a pre-heated box furnace or tube furnace.
- Oxidation: Heat the furnace to the desired test temperature (e.g., 900°C, 1000°C, or 1100°C) and hold for a specified duration (e.g., 100, 200, or 500 hours).
- Weight Measurement: Periodically cool the samples to room temperature and weigh them to determine the mass change due to oxidation.
- Analysis: Plot the mass change per unit area as a function of time to determine the oxidation kinetics.

### 3.2.2. Cyclic Oxidation Test

This test simulates the thermal cycling experienced by components in service and is more aggressive than isothermal oxidation.

- Sample Preparation: Prepare and weigh the samples as described for the isothermal oxidation test.
- Thermal Cycling:
  - Heat the samples in a furnace to the test temperature (e.g., 1100°C) and hold for a set duration (e.g., 1 hour).[14][15]

- Rapidly cool the samples to a lower temperature (e.g., room temperature) over a short period (e.g., 10-20 minutes).[14]
- Repeat this cycle for a predetermined number of cycles (e.g., 100, 500, or 1000 cycles). [15]
- Weight Measurement: Measure the weight of the samples at regular intervals (e.g., every 20-50 cycles).
- Analysis: Analyze the weight change data to assess the resistance to oxide spallation.

## Coating Characterization and Performance Evaluation

### 3.3.1. Microstructural Analysis (SEM/EDS)

- Procedure:
  - For cross-sectional analysis, mount the coated samples in an epoxy resin and polish them to a mirror finish.
  - Examine the surface and cross-section of the as-deposited and oxidized coatings using a Scanning Electron Microscope (SEM).
  - Use Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the coating, substrate, and oxide scale.[16]
- Purpose: To observe the coating thickness, porosity, microstructure, and the composition and morphology of the oxide scale.

### 3.3.2. Phase Analysis (XRD)

- Procedure:
  - Perform X-ray Diffraction (XRD) analysis on the surface of the as-deposited and oxidized coatings.
- Purpose: To identify the crystalline phases present in the coating and the oxide scale (e.g., γ-Ni, β-NiAl, α-Al<sub>2</sub>O<sub>3</sub>, Cr<sub>2</sub>O<sub>3</sub>, spinels).[16][17]

### 3.3.3. Adhesion Testing (ASTM D3359 - Tape Test)

This method provides a qualitative assessment of the adhesion of the coating to the substrate.

[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Procedure (Method B - Cross-Cut):

- Make a series of parallel cuts through the coating to the substrate using a sharp blade.
- Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
- Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
- Rapidly pull the tape off at a 180° angle.[\[19\]](#)
- Examine the grid area and classify the adhesion based on the amount of coating removed.  
[\[19\]](#)[\[21\]](#)

### 3.3.4. Corrosion Resistance Testing (ASTM B117 - Salt Spray Test)

This test evaluates the corrosion resistance of the coating in a saline environment.[\[23\]](#)[\[24\]](#)[\[25\]](#)

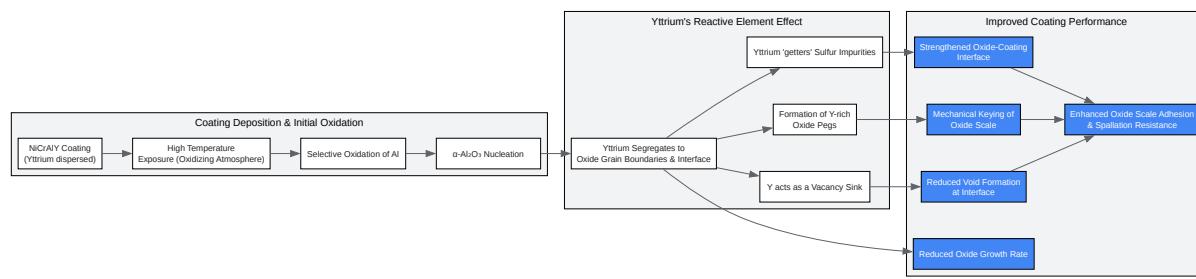
[\[26\]](#)[\[27\]](#)

- Procedure:

- Place the coated samples in a salt spray cabinet.
- Expose the samples to a continuous spray of a 5% sodium chloride (NaCl) solution at a controlled temperature (typically 35°C) and pH (6.5-7.2).[\[25\]](#)[\[26\]](#)[\[27\]](#)
- The duration of the test can vary from 24 to over 1000 hours depending on the required performance.[\[27\]](#)
- Periodically inspect the samples for signs of corrosion, such as rust, blistering, or pitting.

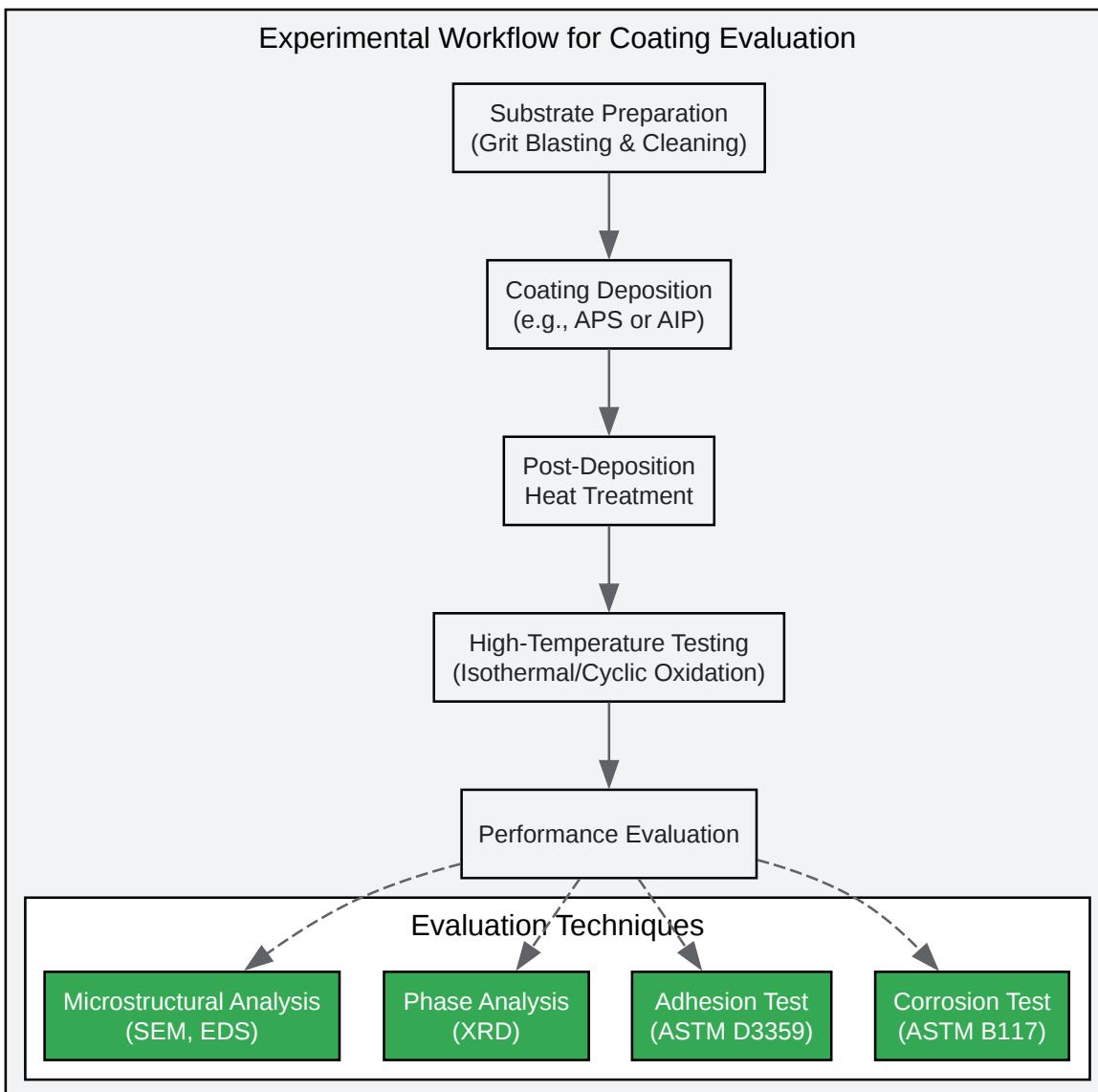
## Mechanisms and Signaling Pathways

The diagrams below illustrate the key mechanisms by which yttrium enhances the performance of high-temperature coatings.



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Caption: Mechanism of Yttrium's Reactive Element Effect.



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Caption: Experimental Workflow for Coating Evaluation.

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